

dl-Alanyl-dl-serine molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *dl-Alanyl-dl-serine*

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An In-depth Technical Guide to **dl-Alanyl-dl-serine**

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental methodologies for the dipeptide **dl-Alanyl-dl-serine**. The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Molecular Structure and Formula

dl-Alanyl-dl-serine is a dipeptide, an organic compound formed from two alpha-amino acids, alanine and serine, joined by a peptide bond.[1] The "dl" prefix indicates that it is a racemic mixture, containing both D and L stereoisomers of both alanine and serine. Its IUPAC name is 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid.[2]

The molecular formula for **dl-Alanyl-dl-serine** is $C_6H_{12}N_2O_4$. [1][2][3][4] The presence of a hydroxyl (-OH) group from the serine residue gives the molecule unique reactivity, allowing it to participate in hydrogen bonding.[1] Under physiological conditions, its amino ($-NH_3^+$) and carboxylate ($-COO^-$) groups are ionized, making it a zwitterionic compound soluble in aqueous environments.[1]

Data Presentation

The quantitative data for **dl-Alanyl-dl-serine** are summarized in the tables below for easy reference and comparison.

Table 1: Molecular Properties of **dl-Alanyl-dl-serine**

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄	[1] [2] [3] [4]
Molecular Weight	176.17 g/mol	[1] [2] [3]
CAS Number	3062-19-9	[1] [2] [3] [4]
Canonical SMILES	<chem>CC(C(=O)NC(CO)C(=O)O)N</chem>	[1] [3] [4]
InChI	InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)	[1] [2] [3]
IUPAC Name	2-(2-aminopropanoylamino)-3-hydroxypropanoic acid	[2]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA	-4.3	[2] [3]
Hydrogen Bond Donor Count	4	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	4	[3]
Exact Mass	176.07970687 Da	[2] [3]
Topological Polar Surface Area	113 Å ²	[2] [3]
Complexity	182	[2] [3]
pKa (Predicted)	2.98 ± 0.10	[3]

Mandatory Visualization

The following diagram illustrates the chemical structure of **dl-Alanyl-dl-serine**.

Caption: Molecular structure of **dl-Alanyl-dl-serine**.

Experimental Protocols

Industrial Synthesis via Enzymatic Resolution

Industrial-scale production of **dl-Alanyl-dl-serine** often utilizes enzymatic methods to resolve racemic precursors, which is noted for its high efficiency and waste minimization.^[1]

Methodology:

- **N-acetylation of DL-serine:** The process begins with the N-acetylation of the racemic DL-serine precursor. This reaction is conducted under alkaline conditions (pH 9–11) at a temperature below 30°C to produce N-acetyl-DL-serine.^[1]
- **D-aminoacylase Hydrolysis:** The N-acetyl-DL-serine is then subjected to hydrolysis using a D-specific aminoacylase. This step is performed at a pH of 7.9–8.2 and a temperature of 38–39°C for 48–72 hours. The outcome is the selective hydrolysis of the D-enantiomer, yielding D-serine and leaving N-acetyl-L-serine unreacted.^[1]
- **Purification:** The resulting D-serine is purified from the mixture using strong acidic cationic resin chromatography.^[1]
- **L-aminoacylase Hydrolysis:** The remaining N-acetyl-L-serine is subsequently hydrolyzed using an L-specific aminoacylase at a pH of 6.9–7.2 and a temperature of 38–39°C for 48–72 hours. This step yields L-serine.^[1]
- **Peptide Synthesis:** The separated D- and L-serine enantiomers, along with DL-alanine, can then be used in standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS), to produce **dl-Alanyl-dl-serine**.^[1] This overall method achieves a total yield greater than 95% by recycling unhydrolyzed intermediates.^[1]

Analytical Method for Enantiomeric Separation

To precisely quantify the D- and L-serine components derived from **dl-Alanyl-dl-serine**, High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is

employed.[1]

Methodology:

- **Derivatization:** The sample containing the dipeptide is first hydrolyzed to its constituent amino acids. The resulting serine enantiomers are then derivatized with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC). This reaction creates diastereomeric isoindole derivatives, which are crucial for chiral separation.[1]
- **Chromatographic Separation:** The derivatized sample is injected into an HPLC system equipped with a reversed-phase column. The different physicochemical properties of the diastereomers allow for their separation as they pass through the column.[1]
- **Detection and Quantification:** An electrochemical detector (ECD) is used for the sensitive and precise quantification of the separated D- and L-serine derivatives.[1]

Biological Activity and Significance

dl-Alanyl-dl-serine demonstrates notable biological activity. In Gram-positive bacteria, it acts as a substrate for the D-alanyl carrier protein ligase (DltA).[1] This enzyme is integral to the modification of teichoic acids in the bacterial cell wall, a process that influences cell wall rigidity and contributes to antibiotic resistance.[1] Furthermore, upon hydrolysis, the released D-serine can function as an endogenous agonist for NMDA receptors within mammalian systems, playing a role in modulating neurotransmission and synaptic plasticity.[1]

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- To cite this document: BenchChem. [dl-Alanyl-dl-serine molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1655023#dl-alanyl-dl-serine-molecular-structure-and-formula]

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